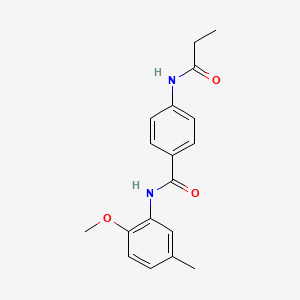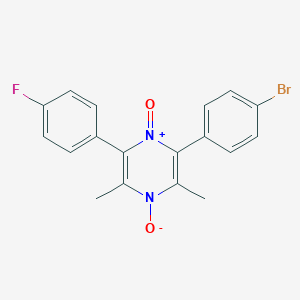![molecular formula C19H19ClN2O4 B4236992 1-[3-(2-chloro-6-nitrophenoxy)benzoyl]azepane](/img/structure/B4236992.png)
1-[3-(2-chloro-6-nitrophenoxy)benzoyl]azepane
Vue d'ensemble
Description
1-[3-(2-chloro-6-nitrophenoxy)benzoyl]azepane, also known as CP 47,497, is a synthetic cannabinoid compound that has gained significant attention in scientific research due to its potential medical applications. This compound was first synthesized in the 1990s and has since been studied extensively for its pharmacological properties.
Mécanisme D'action
1-[3-(2-chloro-6-nitrophenoxy)benzoyl]azepane 47,497 acts on the cannabinoid receptors in the body, specifically the CB1 receptor. It binds to these receptors and activates them, leading to a range of physiological effects. This activation of the CB1 receptor is responsible for the compound's analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects
This compound 47,497 has been found to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to reduce the severity of seizures in epileptic rats. It has also been found to have anti-tumor effects, with studies showing that it can inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(2-chloro-6-nitrophenoxy)benzoyl]azepane 47,497 in lab experiments is its potent analgesic and anti-inflammatory properties, which make it a useful tool for studying pain and inflammation. However, one limitation is that it is a synthetic compound, and its effects may not be representative of those of natural cannabinoids.
Orientations Futures
There are many potential future directions for research on 1-[3-(2-chloro-6-nitrophenoxy)benzoyl]azepane 47,497. One area of interest is its potential use in the treatment of epilepsy, as studies have shown that it can reduce the severity of seizures in animal models. Another area of interest is its potential use in the treatment of cancer, as studies have shown that it can inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the compound's mechanisms of action and potential side effects.
Applications De Recherche Scientifique
1-[3-(2-chloro-6-nitrophenoxy)benzoyl]azepane 47,497 has been extensively studied for its potential medical applications, particularly in the treatment of pain and inflammation. It has been found to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications.
Propriétés
IUPAC Name |
azepan-1-yl-[3-(2-chloro-6-nitrophenoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c20-16-9-6-10-17(22(24)25)18(16)26-15-8-5-7-14(13-15)19(23)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGKXZWAZVLVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-methylbenzyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4236933.png)
![5-chloro-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(methylsulfonyl)pyrimidine](/img/structure/B4236947.png)
![1-{4-[(4-chloro-3-methylphenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B4236953.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4236960.png)
![N-{[(4-fluorobenzyl)amino]carbonyl}benzamide](/img/structure/B4236961.png)
![5-{[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B4236966.png)
![2-chloro-N-[4-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4236969.png)
![N-{2-[(allylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4236976.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4236995.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4237011.png)
![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B4237026.png)
